N-methoxy-N-methyl-4-nitrobenzamide
Overview
Description
N-methoxy-N-methyl-4-nitrobenzamide is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . It is a derivative of Weinreb amide and is used in various chemical syntheses. This compound is known for its applications in organic synthesis, particularly in the preparation of ketones and other functionalized compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methoxy-N-methyl-4-nitrobenzamide can be synthesized through the reaction of 4-nitrobenzoic acid with N-methoxy-N-methylamine under specific conditions . The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: N-methoxy-N-methyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-methoxy-N-methyl-4-nitrobenzamide has several applications in scientific research:
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methoxy and methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-methoxy-4-nitrobenzoic acid: Contains a carboxylic acid group instead of an amide group, leading to different reactivity and applications.
Uniqueness
N-methoxy-N-methyl-4-nitrobenzamide is unique due to the presence of both methoxy and nitro groups, which provide distinct reactivity patterns. The combination of these functional groups makes it a versatile intermediate in organic synthesis, particularly for the preparation of ketones and other functionalized compounds.
Properties
IUPAC Name |
N-methoxy-N-methyl-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(15-2)9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWDDHAYEOGPMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388141 | |
Record name | N-methoxy-N-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52898-51-8 | |
Record name | N-methoxy-N-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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